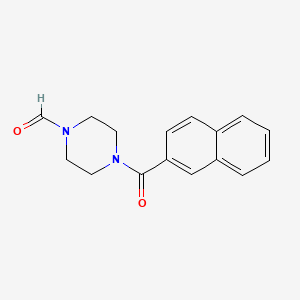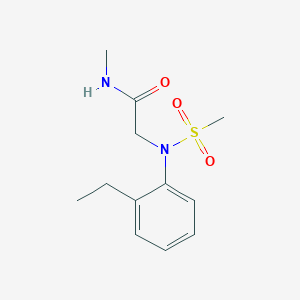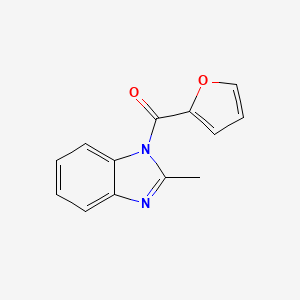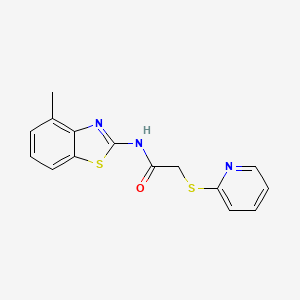![molecular formula C16H12FN3O3S B5769370 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as FNPA, is a compound that has gained significant attention in the field of scientific research. FNPA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which this compound exhibits its antibacterial activity is not known.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory, anti-cancer, and antibacterial properties. It has been found to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. This makes this compound a potential candidate for the development of anti-inflammatory drugs. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. This compound has also been found to exhibit antibacterial activity, making it a potential candidate for the development of antibacterial agents.
实验室实验的优点和局限性
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has been extensively studied, and its properties are well understood. This makes it a valuable tool for scientific research.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. It may not be readily available in some labs, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is the development of anti-inflammatory drugs based on this compound. Another potential direction is the development of anti-cancer drugs based on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成方法
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-3-nitroaniline, which is then treated with carbon disulfide and potassium hydroxide to obtain the corresponding dithiocarbamate. The dithiocarbamate is then reacted with ethyl acrylate to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This makes this compound a potential candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
This compound has also been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-13-8-7-12(10-14(13)20(22)23)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCIKFSFOKNJN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)




![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)

![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)